4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Butanenitrile Side Chain: The butanenitrile side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds have a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(2-Oxo-1,2-dihydroquinolin-4-yl)butanenitrile is unique due to its butanenitrile side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
647836-47-3 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(2-oxo-1H-quinolin-4-yl)butanenitrile |
InChI |
InChI=1S/C13H12N2O/c14-8-4-3-5-10-9-13(16)15-12-7-2-1-6-11(10)12/h1-2,6-7,9H,3-5H2,(H,15,16) |
InChI Key |
BJAFWMAONZJYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.